

The Evolving Landscape of Nicotinonitrile Derivatives: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: 6-Methyl-4-(trifluoromethyl)nicotinonitrile

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A Deep Dive into **6-Methyl-4-(trifluoromethyl)nicotinonitrile** Derivatives for Therapeutic Discovery

The nicotinonitrile scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.^[1] Its versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. The introduction of a trifluoromethyl group, in particular, is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.^{[2][3]} This guide provides a comparative analysis of **6-Methyl-4-(trifluoromethyl)nicotinonitrile** derivatives, exploring their structure-activity relationships (SAR) and offering insights for researchers and drug development professionals.

The Core Scaffold: 6-Methyl-4-(trifluoromethyl)nicotinonitrile

The **6-Methyl-4-(trifluoromethyl)nicotinonitrile** core presents a unique combination of features. The methyl group at the 6-position can influence steric interactions and electronic properties, while the potent electron-withdrawing trifluoromethyl group at the 4-position significantly impacts the electronic distribution of the pyridine ring.^[2] The nitrile group at the 3-

position is a key functional handle for further derivatization and can act as a hydrogen bond acceptor in interactions with biological targets.^[2]^[4]

Comparative Analysis of Derivatives

The biological activity of **6-Methyl-4-(trifluoromethyl)nicotinonitrile** derivatives can be dramatically altered by substitutions at various positions of the pyridine ring. This section explores the SAR of key derivatives for which experimental data is available.

Substitutions at the 2-Position

The 2-position of the nicotinonitrile ring is a frequent site for modification to modulate biological activity.

1. Morpholino Substitution:

- **Compound:** 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile
- **Biological Activity:** This derivative has demonstrated potent inhibitory activity against the mammalian target of rapamycin (mTOR), a crucial kinase involved in cell growth and proliferation.^[4] In preclinical studies, it exhibited IC₅₀ values of less than 100 nM against mTORC1/2 complexes.^[4]
- **Key Structural Features:** The morpholino group enhances solubility and provides hydrogen bonding capabilities.^[4] The trifluoromethyl group contributes to its ability to penetrate the blood-brain barrier, making it a candidate for neurological disorders such as tuberous sclerosis complex.^[4]

2. (Chloromethyl)thio Substitution:

- **Compound:** 2-[(Chloromethyl)thio]-**6-methyl-4-(trifluoromethyl)nicotinonitrile**
- **Potential Biological Activity:** The chloromethylthio group is a reactive moiety that can alkylate biological nucleophiles, such as cysteine residues in proteins or glutathione, potentially inducing oxidative stress.^[2] This reactivity suggests potential applications as an anticancer agent or as a covalent inhibitor.

- Key Structural Features: The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrile group can participate in hydrogen bonding.[2]

The following table summarizes the comparative biological data for these derivatives.

Derivative	Substitution at C2	Target	Reported Activity	Reference
1	Morpholino	mTOR	IC ₅₀ < 100 nM	[4]
2	(Chloromethyl)thio	-	Potential for alkylation of biological thiols	[2]

Experimental Protocols

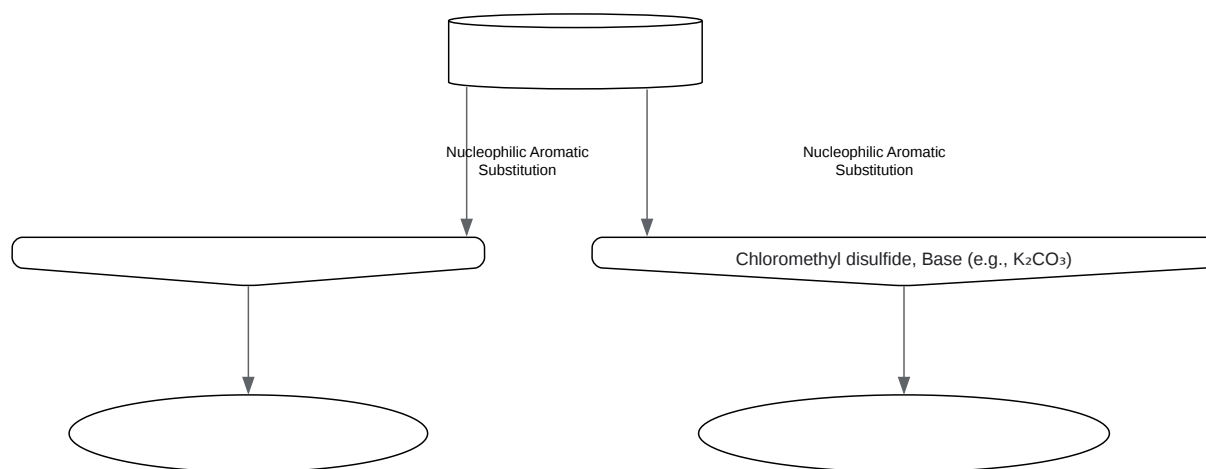
Synthesis of 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile

A common synthetic route involves a nucleophilic aromatic substitution reaction.[4]

Step-by-Step Methodology:

- Starting Material: 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile.
- Reaction: The starting material is reacted with morpholine in the presence of a base, such as triethylamine, in a suitable solvent like ethanol.
- Conditions: The reaction mixture is typically heated under reflux for several hours.
- Purification: The crude product is purified using silica gel column chromatography to yield the final compound with high purity.

Experimental Workflow: Synthesis of 2-Substituted Derivatives



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Caption: Synthetic routes for 2-substituted derivatives.

In Vitro mTOR Kinase Assay

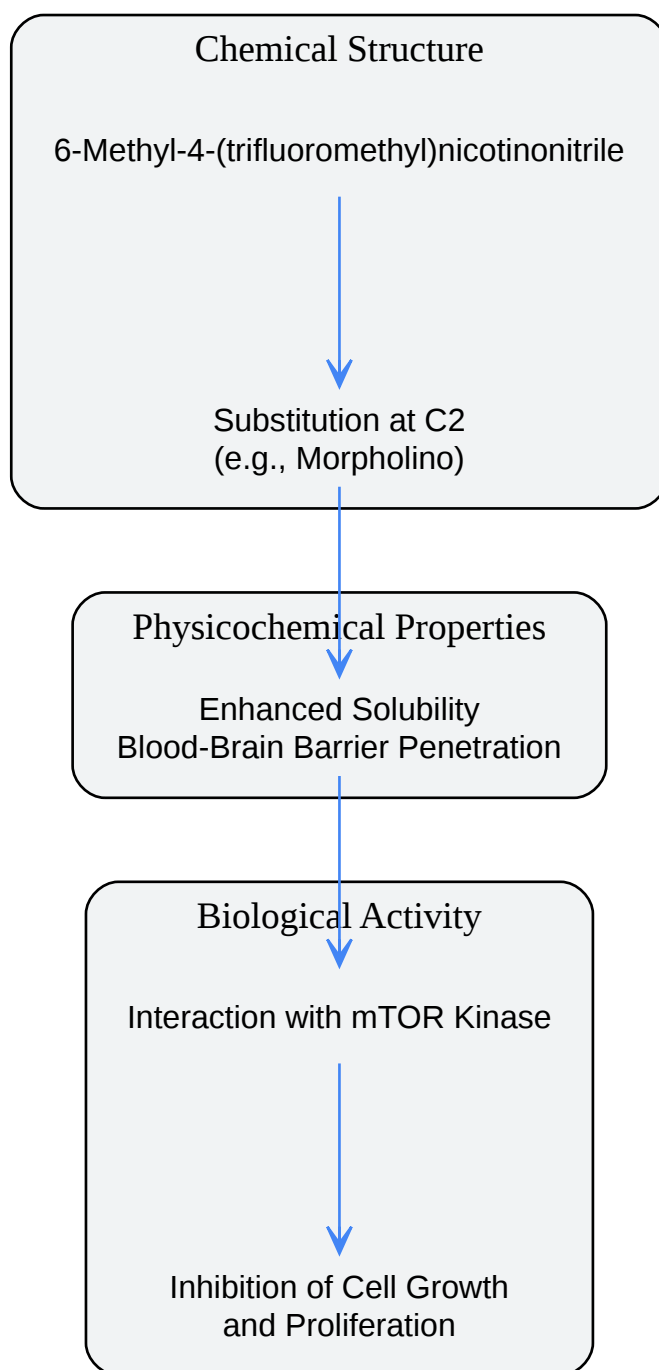
The inhibitory activity of compounds against mTOR can be evaluated using a variety of commercially available assay kits.

General Protocol:

- **Assay Principle:** The assay typically measures the phosphorylation of a substrate by the mTOR kinase. Inhibition of the kinase results in a decreased signal.
- **Reagents:** Recombinant mTORC1/2 enzyme, substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.
- **Procedure:**

- The test compound is pre-incubated with the mTOR enzyme.
- The kinase reaction is initiated by the addition of ATP and the substrate.
- The reaction is allowed to proceed for a defined period at a specific temperature.
- The reaction is stopped, and the level of substrate phosphorylation is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
- **Data Analysis:** The IC_{50} value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Logical Relationship: From Structure to Biological Effect



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Caption: Influence of C2 substitution on biological outcome.

Future Directions and Conclusion

The exploration of the structure-activity relationships of **6-Methyl-4-(trifluoromethyl)nicotinonitrile** derivatives is a promising avenue for the discovery of novel therapeutic agents. The available data suggests that modifications at the 2-position of the nicotinonitrile ring can lead to potent and selective inhibitors of important biological targets like mTOR. Further research should focus on synthesizing a broader range of derivatives with diverse substituents at various positions to build a more comprehensive SAR profile. This will enable the rational design of next-generation compounds with improved efficacy, selectivity, and pharmacokinetic properties for a variety of disease indications.

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